N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the thiolan-3-yl and piperidin-4-yl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects.
Comparison with Similar Compounds
N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine can be compared with other pyrido[3,4-d]pyrimidine derivatives, such as:
Piritrexim: A synthetic antifolate with antitumor properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against various kinases and potential anticancer effects.
The uniqueness of this compound lies in its specific structural features and the presence of the thiolan-3-yl and piperidin-4-yl groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5S/c1-5-18-10-16-15(1)17(21-12-20-16)19-9-13-2-6-22(7-3-13)14-4-8-23-11-14/h1,5,10,12-14H,2-4,6-9,11H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIRCBICJJSWIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC=NC3=C2C=CN=C3)C4CCSC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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